2-Mesitylacetaldehyde

Description

Significance in Organic Synthesis and Reactivity Studies

The presence of the sterically demanding mesityl group in 2-Mesitylacetaldehyde significantly influences its reactivity, making it a valuable substrate for studying steric effects in organic reactions. For instance, in the context of developing new synthetic methodologies, the efficiency of reactions involving sterically hindered aldehydes like mesitylaldehyde (a related compound) can be diminished, highlighting the impact of steric hindrance on reaction outcomes. cas.cn

Research has explored the use of this compound in various synthetic transformations. It can be prepared from 2-mesityl-1-ethanol through oxidation. researchgate.net The compound has also been utilized as a starting material in the synthesis of more complex molecules. doi.org Furthermore, studies on the diboration of aldehydes catalyzed by copper(I) boryl complexes have included mesitylaldehyde to understand the reaction mechanism, where the insertion of the aldehyde into a Cu-B bond is a key step. acs.org The steric bulk of the mesityl group can also influence the regioselectivity of certain reactions, as seen in redox-Friedel–Crafts reactions where the use of mesitylaldehyde can lead to the formation of specific products. nih.gov

Nuclear magnetic resonance (NMR) studies have also utilized mesitylaldehyde to investigate the effects of bulky ortho substituents on the chemical shift of the formyl proton, revealing that steric hindrance does not cause a significant change in solvent effects. cdnsciencepub.com

Historical Context of Aldehyde Chemistry Relevant to this compound

The history of aldehyde chemistry provides a foundation for understanding compounds like this compound. The term "aldehyde" itself was coined in 1835 by Justus von Liebig as a contraction of "alcohol dehydrogenatus," signifying its derivation from the dehydrogenation of an alcohol. chemicals.co.uk This fundamental concept of forming an aldehyde by oxidizing a primary alcohol is directly applicable to the synthesis of this compound from its corresponding alcohol. researchgate.netpurdue.edu

Historically, aldehydes were named based on their corresponding alcohols. chemicals.co.uk The systematic IUPAC nomenclature, however, names aldehydes by replacing the "-e" of the parent alkane with "-al". britannica.comwikipedia.org Aldehydes are characterized by the carbonyl group (a carbon-oxygen double bond) bonded to a hydrogen atom and an R group. britannica.com This functional group makes aldehydes polar and susceptible to a wide variety of chemical reactions, including nucleophilic additions and oxidations. britannica.comwikipedia.org

The reactivity of aldehydes has long been harnessed in organic synthesis. Many historical reactions, some dating back to the mid-19th and early 20th centuries, utilize aldehydes and ketones as key building blocks for the synthesis of heterocyclic compounds. benthamdirect.com These foundational reactions continue to be relevant and are being re-examined from a modern, "green chemistry" perspective. benthamdirect.com The development of powerful synthetic methods like olefin metathesis, recognized with the Nobel Prize in Chemistry, has further expanded the toolkit for organic synthesis, including the synthesis of complex molecules derived from aldehydes. nobelprize.org

Data Tables

Table 1: Properties of this compound

| Property | Value |

| CAS Number | 58047-52-2 chemicalbook.com |

| Molecular Formula | C11H14O |

| Appearance | Colorless oil doi.org |

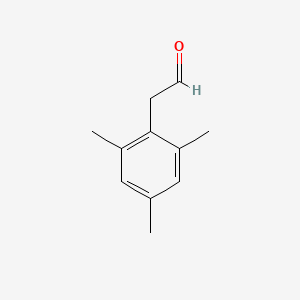

Structure

3D Structure

Properties

IUPAC Name |

2-(2,4,6-trimethylphenyl)acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c1-8-6-9(2)11(4-5-12)10(3)7-8/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXMXUWHNVNPJRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)CC=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90306240 | |

| Record name | Mesitylacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90306240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58047-52-2 | |

| Record name | NSC174748 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174748 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Mesitylacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90306240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,4,6-trimethylphenyl)acetaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Approaches to 2 Mesitylacetaldehyde

Established Synthetic Routes

Established methods for synthesizing 2-Mesitylacetaldehyde and its analogs often rely on well-understood, robust reactions that have been refined over decades of organic chemistry research. These include oxidative functionalization, Grignard reactions, and specific named oxidations.

Oxidative functionalization is a cornerstone of aldehyde synthesis. For this compound, this typically involves the oxidation of the corresponding primary alcohol, 2-mesitylethanol (B189000). The challenge lies in selecting an oxidant that is mild enough to prevent over-oxidation to the corresponding carboxylic acid while being potent enough to overcome the steric hindrance of the mesityl group.

Aerobic oxidative cleavage of carbon-carbon bonds represents a sustainable approach for creating valuable molecules. rsc.org While traditionally requiring harsh conditions, modern methods focus on developing efficient and environmentally benign processes. rsc.org Another advanced strategy involves the direct oxidative functionalization of C(sp³)–H bonds. frontiersin.org For instance, reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can activate benzylic C–H bonds, offering a potential pathway to functionalize precursors to this compound. rsc.org

Grignard reagents are powerful tools for forming carbon-carbon bonds and are instrumental in generating analogs of this compound. masterorganicchemistry.comsigmaaldrich.com The general strategy involves the reaction of a Grignard reagent with an appropriate electrophile. libretexts.org For instance, mesitylmagnesium bromide can be reacted with a two-carbon synthon like acetaldehyde (B116499) or ethylene (B1197577) oxide, followed by oxidation, to generate the target structure.

Conversely, to create analogs with variations on the aryl group, a Grignard reagent containing the desired substituted aromatic ring can be synthesized and reacted with a suitable electrophile. The reaction of Grignard reagents with aldehydes and ketones typically yields secondary or tertiary alcohols after an acidic workup. libretexts.orgmasterorganicchemistry.com To obtain an aldehyde, a multi-step sequence involving protection-deprotection or a carefully controlled oxidation of the resulting alcohol is necessary. masterorganicchemistry.com The basicity of Grignard reagents can sometimes lead to side reactions, such as dehydrochlorination or enolization, which must be considered during synthetic planning. researchgate.net

The Dess-Martin periodinane (DMP) oxidation is a highly effective and widely used method for the synthesis of aldehydes and ketones from primary and secondary alcohols, respectively. wikipedia.orgbenthamdirect.com It is particularly favored for the synthesis of complex and sensitive molecules due to its mild reaction conditions (room temperature, neutral pH), high chemoselectivity, and simplified workup procedures. wikipedia.orgchemistrysteps.com

The oxidation of 2-mesitylethanol using DMP offers a reliable route to this compound, minimizing the risk of over-oxidation often seen with harsher, chromium-based reagents. chemistrysteps.comalfa-chemistry.com The reaction proceeds through a diacetoxyalkoxyperiodinane intermediate, where an acetate (B1210297) ligand acts as a base to facilitate the elimination that forms the carbonyl compound. wikipedia.org

Table 1: Features of Dess-Martin Periodinane (DMP) Oxidation

| Feature | Description |

| Reagent | 1,1,1-Triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one |

| Reactant | Primary or Secondary Alcohols. alfa-chemistry.com |

| Product | Aldehydes or Ketones. alfa-chemistry.com |

| Conditions | Mild (room temperature, neutral pH). wikipedia.org |

| Advantages | High yields, short reaction times, high chemoselectivity, tolerance of sensitive functional groups. wikipedia.org |

| Limitations | Cost and potentially explosive nature on an industrial scale. wikipedia.org |

Advanced Synthetic Techniques

The quest for more efficient, safer, and scalable synthetic methods has led to the adoption of advanced techniques like flow chemistry for the production of fine chemicals, including this compound.

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing. chemistryviews.org These benefits include superior heat and mass transfer, precise control over reaction parameters like temperature and residence time, and enhanced safety when working with hazardous reagents or exothermic reactions. nih.govmit.edu This technology allows for rapid reaction optimization and seamless scaling from laboratory to production quantities. beilstein-journals.org

For the synthesis of aldehydes, flow chemistry enables the use of highly reactive intermediates and can prevent over-reduction or other side reactions through rapid in-line quenching. mit.edu The selective oxidation of alcohols to aldehydes, a key step for synthesizing this compound, has been successfully implemented in continuous flow systems using oxidants like TEMPO/NaOCl. acs.org

The development of a flow chemistry process relies on the assembly of specific modules into a reactor system. researchgate.net These systems typically consist of pumps for reagent delivery, a reactor where the chemical transformation occurs, and a back-pressure regulator to control the system pressure, which can allow for heating solvents above their atmospheric boiling points. rsc.org

Continuous flow reactors come in various forms, each suited for different types of chemistry. interchim.com Packed-bed reactors, for example, can be filled with a solid-supported catalyst or reagent, simplifying product purification and allowing for the reuse of the catalyst. beilstein-journals.org Microfluidic chip reactors offer extremely high surface-area-to-volume ratios, leading to exceptional heat and mass transfer, which is ideal for highly exothermic or fast reactions. researchgate.net

Table 2: Common Continuous Flow Reactor Types

| Reactor Type | Key Features | Typical Applications |

| Coil/Tube Reactors | Simple PFA, steel, or Hastelloy tubing of varying lengths and diameters; can be heated or cooled easily. researchgate.net | Homogeneous reactions, reactions requiring superheating under pressure. interchim.com |

| Packed-Bed Reactors | A column filled with a solid-supported catalyst, reagent, or scavenger. beilstein-journals.org | Heterogeneous catalysis, multi-step synthesis where intermediates are trapped and reacted further. |

| Microfluidic Chip Reactors | Etched microchannels in a glass or ceramic chip; excellent mixing and heat transfer. researchgate.net | Highly exothermic reactions, photochemical reactions, nanoparticle synthesis. |

| Thin Film Reactors | Reaction occurs in a thin film generated by rapid rotation of a sample tube. rsc.org | Processes requiring rapid solvent evaporation or precise confinement of the reaction zone. rsc.org |

The application of these advanced reactor systems provides a powerful platform for the efficient, safe, and scalable synthesis of this compound, overcoming many of the challenges associated with traditional batch methods.

Flow Chemistry Applications in this compound Synthesis

Process Intensification and Optimization in Flow Reactors

The synthesis of aldehydes, including structurally related aryl acetaldehydes, has seen significant advancements through the adoption of process intensification and flow chemistry. frontiersin.orgunito.it These methodologies offer substantial improvements over traditional batch processing, leading to enhanced reaction kinetics, simplified downstream processing, and easier scalability. frontiersin.orgunito.it Flow reactors, in particular, provide precise control over reaction parameters such as temperature, pressure, and residence time, which is crucial for optimizing the synthesis of often sensitive aldehyde products. nih.govrsc.org

A key benefit of flow reactors is the ability to safely handle hazardous reagents and intermediates due to the small reaction volumes at any given time. scirp.org This is particularly relevant for reactions involving toxic gases like carbon monoxide, which can be used in the synthesis of aryl aldehydes. nih.govscirp.org Furthermore, the high surface-area-to-volume ratio in microreactors facilitates superior heat and mass transfer, enabling reactions to be run under more aggressive and intensified conditions than are feasible in batch reactors. rsc.orgaiche.org

Optimization of aldehyde synthesis in flow reactors often involves statistical methods like Design of Experiments (DoE) to efficiently identify critical process parameters and their interactions. nih.gov This systematic approach allows for the rapid determination of optimal reaction conditions for maximizing yield and minimizing impurities. nih.gov For instance, in the palladium-catalyzed aerobic oxidation of an alcohol to an aldehyde, DoE was used to optimize catalyst loading, temperature, and reagent flow rates, resulting in a significantly improved and sustainable process. nih.gov

Continuous-flow protocols have been successfully developed for the synthesis of aryl aldehydes. One such method involves the palladium-catalyzed reductive carbonylation of aryl bromides using syngas (a mixture of carbon monoxide and hydrogen). nih.gov By optimizing parameters in a flow setup, researchers achieved high yields of various (hetero)aryl aldehydes with low catalyst loadings and within a short residence time. nih.gov A critical factor identified through flow chemistry was the precise control of the CO-to-H2 ratio, which significantly influenced the reaction yield. nih.gov

The integration of in-line analytical techniques, such as NMR spectroscopy, with flow reactors allows for real-time monitoring of reaction progress. rsc.orgmagritek.com This capability enables automated optimization of reaction conditions using Bayesian algorithms, leading to a seamless and efficient process for identifying optimal synthetic parameters. magritek.com

Table 1: Parameters Optimized in Flow Synthesis of Aldehydes

| Parameter | Influence on Reaction | Example Application |

| Temperature | Affects reaction rate and selectivity. nih.govnih.gov | Optimized for Pd-catalyzed reductive carbonylation and aerobic oxidation. nih.govnih.gov |

| Pressure | Crucial for reactions involving gaseous reagents to ensure sufficient mass transfer. nih.gov | Optimized for hydroformylation and carbonylation reactions. nih.govscirp.org |

| Flow Rate | Determines residence time and can affect mixing and stoichiometry. scirp.org | Optimized in hydroformylation to balance reaction time and mixing efficiency. scirp.org |

| Catalyst Loading | Directly impacts reaction efficiency and cost. nih.gov | Identified as a significant factor in the aerobic oxidation of alcohols. nih.gov |

| Reagent Stoichiometry | Precise control can significantly improve yield and reduce side products. nih.gov | Control of CO/H2 ratio in reductive carbonylation of aryl bromides. nih.gov |

Green Chemistry Principles in Synthetic Design

The application of green chemistry principles is paramount in the modern synthetic design of chemical compounds, including this compound and its derivatives. These principles aim to create more environmentally benign and sustainable chemical processes. jocpr.comnih.gov Key areas of focus include maximizing atom economy, utilizing catalytic methodologies to reduce waste, and minimizing the use of hazardous solvents. jocpr.comnih.gov

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wikipedia.orgibchem.com Reactions with high atom economy are inherently "greener" as they generate minimal waste. jocpr.comdocbrown.info

For the synthesis of derivatives of this compound, prioritizing reactions with high atom economy is a key strategic consideration. Addition reactions, cycloadditions, and certain catalytic reactions are classic examples of atom-economical transformations, as they ideally incorporate all reactant atoms into the final product. jocpr.comnih.gov For instance, a copper-catalyzed aerobic cyclization of aryl acetaldehydes and alkyl amines to form substituted pyrroles demonstrates high atom economy, with water being the only byproduct. rsc.org

In contrast, many classical named reactions, such as the Wittig reaction, often have poor atom economy due to the use of stoichiometric high-mass reagents that are not incorporated into the product and become waste. wikipedia.org Therefore, designing synthetic routes to this compound derivatives that favor atom-economical steps is crucial for sustainability.

Table 2: Comparison of Reaction Types by Atom Economy

| Reaction Type | General Atom Economy | Reason for Economy Level | Example |

| Addition Reactions | High (often 100%) | All reactant atoms are incorporated into the single product. docbrown.info | Catalytic Hydrogenation jocpr.com |

| Cycloaddition Reactions | High (often 100%) | Atoms from multiple reactants combine to form a single cyclic product. nih.gov | Diels-Alder Reaction wikipedia.org |

| Substitution Reactions | Variable | A portion of the reactant molecule is replaced, generating a byproduct. | - |

| Elimination Reactions | Low | A single reactant splits into two or more products. | - |

| Wittig Reaction | Low | Generates a stoichiometric amount of triphenylphosphine (B44618) oxide as a byproduct. wikipedia.org | - |

Catalysis is a cornerstone of green chemistry, offering pathways to chemical transformations with reduced waste, lower energy consumption, and increased selectivity. researchgate.netnih.gov The use of catalysts, whether homogeneous, heterogeneous, or biocatalytic, can significantly minimize the generation of byproducts compared to stoichiometric reactions. jocpr.comnih.gov

In the context of synthesizing aldehydes and their derivatives, catalytic methods are highly advantageous. For example, the aerobic oxidation of alcohols to aldehydes using a palladium catalyst is a green alternative to traditional methods that use stoichiometric, often toxic, oxidizing agents. researchgate.net This catalytic approach uses molecular oxygen as the oxidant, with water being the primary byproduct, thus significantly reducing waste. rsc.orgresearchgate.net

Heterogeneous catalysts are particularly beneficial as they can be easily separated from the reaction mixture and recycled, further improving the sustainability of the process. researchgate.netmdpi.com The development of novel heterogeneous catalysts, such as those derived from agricultural waste or supported on materials like graphene oxide, is an active area of research aimed at creating more sustainable synthetic methods. mdpi.commdpi.comsemanticscholar.org

A significant portion of chemical waste comes from the use of organic solvents. Green chemistry principles advocate for the minimization or elimination of solvents, or their replacement with more environmentally benign alternatives. nih.gov

Solvent-free, or neat, reactions represent an ideal scenario for waste reduction. beilstein-journals.org Mechanochemistry, which uses mechanical force to induce chemical reactions, is one approach to achieving solvent-free conditions. nih.gov

When a solvent is necessary, water is an attractive green alternative to many organic solvents. "On-water" reactions, where water-insoluble reactants are vigorously stirred in water, have been shown to exhibit remarkable rate accelerations for certain reactions. scispace.com This phenomenon is attributed to the unique properties of the organic-water interface. scispace.com The hydration of aldehydes and ketones, a reversible reaction, can occur in water, with the position of the equilibrium depending on the structure of the carbonyl compound. libretexts.orgchemistrysteps.comlibretexts.orgpressbooks.pub While most ketones are not significantly hydrated at equilibrium, simple aldehydes and those with electron-withdrawing groups can form stable gem-diols in aqueous media. libretexts.orgchemistrysteps.compressbooks.pub

The use of alternative, greener solvents derived from renewable resources, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), is also a key strategy in sustainable synthesis. a-star.edu.sg

Biocatalytic Approaches to Aldehyde Synthesis and Transformation

Biocatalysis, the use of enzymes or whole microbial cells to catalyze chemical reactions, has emerged as a powerful tool in organic synthesis. rsc.orgnih.goved.ac.uk Enzymes offer exceptional selectivity (chemo-, regio-, and stereoselectivity) under mild reaction conditions, making them highly attractive for the synthesis of complex molecules and pharmaceuticals. rsc.orgnih.gov

Alcohol dehydrogenases (ADHs) are a well-studied class of enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones. frontiersin.orgtudelft.nl This capability makes them highly valuable for the synthesis of aldehydes, including arylacetaldehydes. nih.gov The reaction requires a nicotinamide (B372718) cofactor, such as NAD⁺/NADH or NADP⁺/NADPH, which acts as a hydride acceptor or donor. tudelft.nl

The stereoselectivity of ADHs is a particularly advantageous feature, allowing for the synthesis of chiral alcohols or the desymmetrization of prochiral diols. frontiersin.orgnih.gov By selecting an appropriate ADH, it is possible to produce a specific enantiomer of a chiral aldehyde or its corresponding alcohol precursor with high enantiomeric excess. nih.gov For instance, ADHs have been successfully used in the atroposelective desymmetrization of biaryl dialdehydes to produce axially chiral monoaldehydes. nih.gov

The substrate scope of natural ADHs can be expanded through protein engineering, allowing for the synthesis of a wider range of aldehydes with improved activity and selectivity. frontiersin.org Chemo-enzymatic routes, which combine enzymatic transformations with traditional chemical steps, can provide efficient and shortened pathways to target molecules. rsc.org An example is the generation of arylacetaldehydes from amino acids, followed by an enzymatic reaction to produce more complex structures. rsc.org

Reaction Mechanisms and Reactivity of 2 Mesitylacetaldehyde

Fundamental Reactivity Patterns of the Aldehyde Functional Group in 2-Mesitylacetaldehyde

The chemical behavior of this compound is predominantly dictated by its aldehyde functional group (–CHO). This group consists of a carbonyl center (a carbon double-bonded to an oxygen) bonded to a hydrogen atom and, in this specific molecule, to a methylene (B1212753) bridge connected to a mesityl group. The carbonyl group is highly polarized due to the greater electronegativity of oxygen relative to carbon, which imparts a partial positive charge (δ+) on the carbonyl carbon and a partial negative charge (δ-) on the oxygen. libretexts.org This inherent polarity makes the carbonyl carbon an electrophilic center, susceptible to attack by nucleophiles. libretexts.org

Aldehydes are generally more reactive than ketones for two main reasons: sterics and electronics. libretexts.org The presence of a small hydrogen atom makes the aldehyde's carbonyl carbon less sterically hindered than a ketone's, which is flanked by two R-groups. chemistrytalk.org However, in this compound, the large, bulky mesityl group (a 2,4,6-trimethylphenyl group) introduces significant steric hindrance around the reaction center, which can influence the rates and outcomes of its reactions compared to less hindered aldehydes.

The most fundamental reaction of the aldehyde group is nucleophilic addition. masterorganicchemistry.comwikipedia.org In this process, a nucleophile attacks the electrophilic carbonyl carbon. youtube.com This attack forces the pi (π) electrons of the carbon-oxygen double bond to move onto the oxygen atom. This step results in a change in the hybridization of the carbonyl carbon from sp² (trigonal planar) to sp³ (tetrahedral), forming a tetrahedral alkoxide intermediate. libretexts.org In a subsequent step, this negatively charged oxygen intermediate is typically protonated by a weak acid (like water or an alcohol) to yield a neutral alcohol product. libretexts.orgyoutube.com

The general mechanism is as follows:

Nucleophilic Attack: A nucleophile (Nu⁻) adds to the carbonyl carbon.

Intermediate Formation: A tetrahedral alkoxide intermediate is formed.

Protonation: The alkoxide is protonated to give the final alcohol product.

For this compound, while this fundamental pattern holds, the steric bulk of the nearby mesityl group can impede the approach of the nucleophile to the carbonyl carbon, potentially slowing the reaction rate compared to simpler aldehydes like acetaldehyde (B116499). libretexts.org

| Feature | Description |

|---|---|

| Electrophilic Center | The carbonyl carbon (C=O) due to bond polarity. |

| Key Step | Attack by a nucleophile on the carbonyl carbon. |

| Hybridization Change | Carbonyl carbon changes from sp² (trigonal planar) to sp³ (tetrahedral). |

| Intermediate | A tetrahedral alkoxide intermediate. |

| Steric Influence | The bulky mesityl group can sterically hinder the approach of the nucleophile. |

To enhance the reactivity of aldehydes toward weak nucleophiles, electrophilic activation strategies are employed. A prominent example is iminium catalysis. nih.gov This method involves the reversible reaction of the aldehyde with a chiral secondary amine catalyst (such as a derivative of proline) to form a positively charged iminium ion. nobelprize.org

The formation of the iminium ion significantly increases the electrophilicity of the carbonyl carbon. This is because the process lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, making it more susceptible to nucleophilic attack. nobelprize.org Studies on benzaldehyde-derived iminium ions have shown them to be approximately 10 orders of magnitude more reactive than the corresponding aldehydes. nih.govacs.org This activation allows reactions to proceed with nucleophiles that would not readily react with the neutral aldehyde. Once the nucleophile has added to the iminium ion, the intermediate is hydrolyzed to release the final product and regenerate the amine catalyst, completing the catalytic cycle. nobelprize.org

Metal-Catalyzed Transformations Involving this compound

Transition metal catalysis provides powerful tools for transforming aldehydes into a variety of functionalized molecules. mdpi.com These reactions often proceed through mechanisms and intermediates that are inaccessible through other means, enabling unique chemical modifications.

The diboration of aldehydes is a reaction where a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), is added across the carbonyl double bond. This transformation is effectively catalyzed by various transition metal complexes, particularly those of copper. rsc.org While direct studies on this compound are specific, extensive mechanistic investigations, including Density Functional Theory (DFT) calculations on related aldehydes like mesitylaldehyde, provide a clear framework for understanding this reaction. acs.orgresearchgate.netnih.gov

The catalytic cycle for the copper(I)-catalyzed diboration of an aldehyde is believed to commence with the insertion of the aldehyde into the copper-boron (Cu-B) bond of an active (NHC)Cu(boryl) complex (where NHC is an N-heterocyclic carbene). acs.orgnih.gov The nucleophilicity of the Cu-boryl bond facilitates this step, leading to a low energy barrier for insertion. researchgate.netnih.gov This insertion step forms a key intermediate species containing a Cu-O-C(boryl) linkage. acs.orgnih.gov

DFT studies on the reaction with mesitylaldehyde have shown that in the absence of a diboron reagent, this initial insertion intermediate can isomerize. acs.orgresearchgate.netnih.gov The boryl group migrates from the carbon to the metal-bonded oxygen, resulting in a more thermodynamically stable Cu-C-O(boryl) isomer. acs.orgnih.gov This highlights the dynamic nature of the intermediates involved in the catalytic process.

Following the aldehyde insertion, the catalytic cycle is completed by a sigma-bond metathesis step. acs.orgresearchgate.net Sigma-bond metathesis is a reaction in which a metal-ligand sigma bond exchanges parts with a sigma bond in another reagent, without any change in the metal's oxidation state. wikipedia.orglibretexts.orglibretexts.org This process is common for early transition metals and other complexes where oxidative addition is not a favorable pathway. ilpi.com The reaction is thought to proceed via a concerted, four-centered "kite-shaped" transition state. libretexts.orglibretexts.org

In the context of the diboration reaction, the Cu-O-C(boryl) intermediate reacts with a diboron reagent (e.g., B₂pin₂). Through a sigma-bond metathesis mechanism, the borylated product is released, and the active (NHC)Cu(boryl) catalyst is regenerated, allowing it to enter another catalytic cycle. acs.orgnih.gov

| Step | Description | Key Intermediate/Process |

|---|---|---|

| 1. Catalyst Formation | Formation of the active (NHC)Cu(boryl) catalyst from a copper(I) precursor and a diboron reagent. | (NHC)Cu(boryl) complex |

| 2. Aldehyde Insertion | The aldehyde carbonyl group inserts into the Cu-B bond of the catalyst. | Cu-O-C(boryl) species |

| 3. Sigma-Bond Metathesis | The intermediate reacts with another molecule of the diboron reagent. | Four-centered transition state |

| 4. Product Release & Catalyst Regeneration | The diborated product is released, and the (NHC)Cu(boryl) catalyst is regenerated. | Catalytic cycle turnover |

Reductive Coupling Reactions with Low-Valent Metal Complexes (e.g., Titanium(II) Porphyrins)

Low-valent metal complexes are potent reducing agents capable of mediating the reductive coupling of carbonyl compounds, including aromatic aldehydes like this compound. Titanium(II) porphyrin complexes, in particular, have been shown to facilitate such transformations, leading to the formation of carbon-carbon bonds. iastate.eduacs.orgfigshare.com

The reaction of an aromatic aldehyde with a low-valent titanium(II) tetratolylporphyrin (TTP) complex, such as (TTP)Ti(η²-PhC≡CPh), results in the formation of a titanium(IV) diolato complex. iastate.eduacs.org This process is a net two-electron redox reaction. The mechanism is believed to involve the initial coordination of the aldehyde's carbonyl group to the titanium center. This is followed by a single-electron transfer from the titanium(II) complex to two aldehyde molecules, generating a pair of ketyl radicals. These radicals then couple on the metal template to form the stable Ti(IV) pinacolate (diolato) product. nih.gov

For sterically hindered aldehydes like this compound, the bulky mesityl group can influence the rate and stereochemical outcome of the coupling reaction. While aliphatic aldehydes are often less reactive in these systems, aromatic aldehydes generally afford the corresponding coupling products in good yields. iastate.edu The reaction can be used for both homocoupling of a single aldehyde or cross-coupling of two different carbonyl compounds. acs.orgfigshare.com Putative η²-carbonyl complex intermediates have been observed in reactions with benzaldehyde, suggesting their role in the reaction pathway. iastate.eduacs.org

Table 1: Reductive Coupling of Aromatic Aldehydes with a Ti(II) Porphyrin Complex

| Aldehyde Substrate | Low-Valent Ti Complex | Product Type | Reference |

| Aromatic Aldehydes | (TTP)Ti(η²-PhC≡CPh) | Ti(IV) Diolato Complex | iastate.edu |

| Aryl Ketones | (TTP)Ti(η²-PhC≡CPh) | Ti(IV) Diolato Complex | acs.org |

Catalytic C–H Amination Processes

Catalytic C–H amination offers a direct method for the formation of C–N bonds by converting a carbon-hydrogen bond into a carbon-nitrogen bond, a transformation of significant value in synthetic chemistry. For an aldehyde like this compound, the most susceptible C-H bond for this reaction is typically at the α-position to the carbonyl group.

The direct α-amination of aldehydes can be achieved using various catalytic systems. One approach involves copper catalysis, where a catalytically generated α-bromo carbonyl species is formed in situ. nih.gov This intermediate then undergoes nucleophilic displacement by an amine, yielding the α-amino carbonyl compound and regenerating the catalyst. nih.gov Conceptually, this reaction is challenging because both the amine and the enolate form of the aldehyde are nucleophilic. nih.gov Catalysis is employed to transiently render the α-carbon electrophilic. nih.gov

While a wide array of aminating reagents have been developed for metal-catalyzed C-H amination, the direct use of amines or amides often requires an external oxidant. acs.org For aromatic aldehydes, C-H amination can also be directed to the ortho-position of the aromatic ring. For instance, iridium(III)-catalyzed C-H amidation of aldimines (formed from aldehydes) can provide ortho-amidated benzaldehydes. researchgate.net Ruthenium(II) has also been used to catalyze the ortho-C-H amination of related aroylsilanes. nih.gov The specific pathway—whether α-amination of the alkyl chain or amination of the mesityl ring—would depend on the chosen catalyst and reaction conditions.

Table 2: Examples of Catalytic C-H Amination Strategies for Carbonyls

| Carbonyl Type | Catalyst System | Position of Amination | Nitrogen Source | Reference |

| Aldehydes, Ketones, Esters | Copper(II) bromide | α-position | Functionalized Amines | nih.gov |

| Aldimines (from Arenes) | Iridium(III) Complex | ortho-C-H of Arene | Acyl Azides | researchgate.net |

| Aroylsilanes | Ruthenium(II) Complex | ortho-C-H of Arene | Dioxazolones | nih.gov |

Cycloaddition Reactions of this compound

The aldehyde functional group in this compound can participate as a 2π-electron component (a dipolarophile) in cycloaddition reactions, enabling the synthesis of five-membered heterocyclic rings.

(3 + 2)-Cycloadditions with Carbonyls

In a (3+2)-cycloaddition, a three-atom, four-π-electron component (a 1,3-dipole) reacts with a two-π-electron component (a dipolarophile) to form a five-membered ring. Aldehydes can serve as the dipolarophile, where the C=O bond reacts with the 1,3-dipole.

A common example is the reaction of aldehydes with azomethine ylides, which are C-N-C 1,3-dipoles. The cycloaddition of an azomethine ylide to the carbonyl group of an aldehyde leads to the formation of an oxazolidine (B1195125) ring. nih.govmdpi.com These reactions can be highly diastereoselective. nih.gov Similarly, rhodium-catalyzed reactions can generate alkyl-substituted carbonyl ylides from α-alkyl-α-diazoesters; these highly reactive ylides readily undergo (3+2) cycloaddition with aldehydes to form highly functionalized tetrahydrofuran (B95107) products with excellent regioselectivity and diastereoselectivity. nih.gov The mechanism is often considered a one-step, nucleophilic attack of the aldehyde oxygen on the carbonyl ylide. researchgate.net

For this compound, the steric hindrance from the mesityl group would be a significant factor in the approach of the 1,3-dipole, potentially influencing the facial selectivity of the cycloaddition.

Lewis Acid Catalysis in Cycloaddition Processes

The rate and selectivity of cycloaddition reactions involving aldehydes can often be enhanced through the use of Lewis acid catalysts. A Lewis acid coordinates to the carbonyl oxygen of the aldehyde, which increases the electrophilicity of the carbonyl carbon and lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the C=O bond. acs.orgnih.gov This activation makes the aldehyde a more reactive dipolarophile.

For instance, the (3+2) cycloaddition of donor-acceptor cyclopropanes with aldehydes is effectively catalyzed by Lewis acids like Sn(OTf)₂ to produce tetrahydrofurans. acs.org In these reactions, the aldehyde functions as a nucleophile in a stereospecific pathway involving an intimate ion pair. acs.orgacs.org Chiral Lewis acids can also be employed to induce enantioselectivity. For example, chiral oxazaborolidine-based Lewis acids have been used to catalyze visible light-triggered photocycloaddition reactions of naphthaldehydes, proceeding through a two-point interaction where the Lewis acid binds to the carbonyl oxygen and forms a non-classical hydrogen bond with the aldehyde hydrogen. rsc.org This dual interaction locks the conformation of the aldehyde, allowing for effective enantioface differentiation. rsc.org The application of such catalysts could potentially control the stereochemical outcome of cycloaddition reactions involving this compound.

Table 3: Lewis Acids in Cycloaddition Reactions Involving Aldehydes

| Cycloaddition Type | Lewis Acid Catalyst | Role of Lewis Acid | Product | Reference |

| [3+2] Cycloaddition | Sn(OTf)₂ | Activation of aldehyde | Tetrahydrofuran | acs.org |

| ortho Photocycloaddition | Chiral Oxazaborolidine / AlBr₃ | Activation & Enantiocontrol | Benzoisochromene | rsc.org |

| Alkene-Aldehyde Coupling | BF₃ | Activation of aldehyde | Eight-membered carbocation | nih.govresearchgate.net |

Theoretical and Computational Investigations of 2 Mesitylacetaldehyde Chemistry

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) has emerged as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost that is well-suited for studying complex organic molecules like 2-Mesitylacetaldehyde. rsc.orgosti.gov DFT calculations allow for the exploration of potential energy surfaces, providing deep insights into reaction mechanisms that are often difficult to probe experimentally.

A primary application of DFT in the study of this compound chemistry is the identification and characterization of transient species, such as intermediates and transition states, along a given reaction coordinate. researchgate.net By mapping the energetic pathway of a reaction, researchers can gain a detailed, step-by-step understanding of how reactants are converted into products. For instance, in a hypothetical base-catalyzed self-aldol condensation of this compound, DFT could be employed to locate the enolate intermediate, the transition state for the C-C bond formation, and subsequent intermediates leading to the final product.

The geometries of these species are optimized, and their energies are calculated, providing a quantitative picture of the reaction profile. Frequency calculations are crucial in this context: intermediates are characterized by having all real vibrational frequencies, while a transition state is identified by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. researchgate.net

Table 1: Calculated Relative Free Energies (ΔG) for a Hypothetical Reaction Pathway of this compound

| Species | Description | Relative Free Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + Catalyst | 0.0 |

| TS1 | Transition State for Intermediate Formation | +15.2 |

| INT1 | Covalent Intermediate | +5.8 |

| TS2 | Transition State for Key Transformation | +22.5 |

| INT2 | Second Intermediate | -2.1 |

| TS3 | Transition State for Product Release | +12.0 |

| Products | Product + Catalyst | -10.5 |

Note: The data in this table is illustrative and represents typical outputs from DFT calculations for a multi-step organic reaction.

Beyond mapping reaction pathways, DFT is instrumental in analyzing the electronic properties of this compound to understand its intrinsic reactivity. researchgate.net Key electronic descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can be calculated. The HOMO-LUMO gap is a critical indicator of chemical reactivity; a smaller gap generally implies higher reactivity.

Furthermore, DFT allows for the calculation of reactivity barriers, also known as activation energies. osti.gov These barriers are the energy differences between the reactants and the transition states and are the primary determinants of reaction rates. By comparing the activation energies for different possible pathways, a preferred reaction mechanism can be predicted. For this compound, this could involve comparing the barriers for a concerted versus a stepwise mechanism in a cycloaddition reaction, for example.

Table 2: Selected Electronic Properties and Reactivity Barriers for this compound from Hypothetical DFT Calculations

| Property | Value | Description |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons available for donation. |

| LUMO Energy | -0.8 eV | Indicates the energy of the lowest energy orbital available to accept electrons. |

| HOMO-LUMO Gap | 5.7 eV | A measure of chemical reactivity and electronic excitation energy. |

| Calculated Dipole Moment | 2.9 D | Provides insight into the polarity of the molecule. |

| Activation Energy (Pathway A) | 25.3 kcal/mol | The calculated energy barrier for a hypothetical concerted reaction pathway. |

| Activation Energy (Pathway B) | 19.8 kcal/mol | The calculated energy barrier for a hypothetical stepwise reaction pathway. |

Note: The data presented is for illustrative purposes to demonstrate the types of insights gained from DFT analysis.

Computational Modeling of Catalytic Cycles

Many important transformations of aldehydes are catalytic. Computational modeling, again primarily using DFT, is an invaluable tool for elucidating the mechanisms of catalytic cycles involving this compound. researchgate.net A complete catalytic cycle can be modeled step-by-step, including substrate binding, oxidative addition, migratory insertion, and reductive elimination.

Algorithm-Driven Approaches for Reaction Discovery and Design

The confluence of computational chemistry and machine learning has given rise to algorithm-driven approaches for reaction discovery and design. researchgate.net While still an emerging field, these methods hold promise for identifying novel transformations of molecules like this compound.

These approaches can involve training algorithms on large databases of known reactions to predict the outcomes of new reactant combinations. In the context of this compound, an algorithm could be used to screen a wide range of potential co-reactants and catalysts to identify promising conditions for achieving a desired chemical transformation. These predictions can then be vetted and prioritized using more rigorous computational methods like DFT, before being attempted in the laboratory. This approach has the potential to accelerate the discovery of new and useful chemistry for sterically hindered aldehydes.

Advanced Spectroscopic and Structural Characterization in 2 Mesitylacetaldehyde Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Elucidation

In many organometallic reactions, the formation of ion pairs, including solvent-separated and contact ion pairs, can significantly influence reactivity and stereoselectivity. NMR techniques, particularly two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY), can provide direct evidence for the existence and structure of such species in solution. By detecting through-space correlations between protons on the cation and anion of a proposed ion pair, it is possible to establish their proximity and relative orientation.

For instance, in a hypothetical reaction where 2-Mesitylacetaldehyde is a substrate in an organometallic catalytic cycle, the formation of a contact ion pair between a cationic metal complex and an anionic counterion could be investigated. The observation of NOE cross-peaks between the protons of the mesityl group on the aldehyde and the protons of the counterion would strongly suggest the formation of a close association in solution. The relative intensities of these NOE signals could further provide information about the average internuclear distances, offering a more refined model of the ion pair structure.

Table 1: Hypothetical ¹H-NOESY Correlations for a Contact Ion Pair Involving a Cationic Complex and this compound

| Proton on Cationic Complex | Proton on this compound Ligand | Observed NOE | Implication |

| Ligand Proton A | Mesityl Methyl Proton | Yes | Proximity of Ligand A to the mesityl group |

| Ligand Proton B | Aldehydic Proton | No | Ligand B is distant from the aldehyde functionality |

| Metal-hydride Proton | Aromatic Proton of Mesityl Group | Yes | Close association of the hydride with the aromatic ring |

The real-time monitoring of chemical reactions by NMR spectroscopy provides invaluable kinetic and mechanistic data. beilstein-journals.org By acquiring a series of NMR spectra over the course of a reaction, it is possible to track the disappearance of reactants, the formation of products, and the transient appearance and disappearance of intermediates. rsc.orgmagritek.com This is particularly useful for complex reactions where multiple competing pathways may be operative.

In the context of this compound, a reaction such as an acetalization could be monitored. magritek.com The characteristic aldehyde proton signal of this compound would decrease in intensity over time, while new signals corresponding to the acetal (B89532) product would emerge and grow. asahilab.co.jp The integration of these signals allows for the quantification of each species at various time points, enabling the determination of reaction rates and the testing of kinetic models. Furthermore, the detection of signals that appear and then diminish could lead to the identification of previously unknown reaction intermediates. magritek.com

Table 2: Representative ¹H NMR Chemical Shifts for Monitoring a Hypothetical Reaction of this compound

| Species | Functional Group | Chemical Shift (ppm) |

| This compound | Aldehyde (-CHO) | ~9.5 |

| This compound | Benzylic (-CH₂-) | ~3.6 |

| This compound | Mesityl (-CH₃) | ~2.2 |

| Reaction Intermediate | - | Varies |

| Product | - | Varies |

X-ray Diffraction for Solid-State Structure Determination of Complexes and Intermediates

While NMR spectroscopy provides information about species in solution, X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique is crucial for characterizing stable complexes and isolable intermediates that may be involved in reactions of this compound. The resulting structural data, including bond lengths, bond angles, and torsion angles, provide a static picture that can corroborate or inform mechanistic proposals derived from solution-phase studies. gla.ac.uk

The steric bulk of the mesityl group in this compound can lead to the formation of crystalline complexes with unique and informative solid-state structures. For example, if this compound were to form a complex with a transition metal, single-crystal X-ray diffraction could reveal the coordination mode of the aldehyde, the geometry around the metal center, and any intramolecular interactions influenced by the sterically demanding mesityl substituent. This information is vital for understanding the steric and electronic factors that control the reactivity of the complex.

Table 3: Illustrative Crystallographic Data for a Hypothetical Metal Complex of this compound

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 22.789 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Metal-Oxygen Bond Length (Å) | 2.15 |

| Metal-Carbonyl Carbon Distance (Å) | 2.98 |

Electrochemical and Kinetic Studies

Electrochemical methods and kinetic isotope effect studies offer complementary approaches to understanding the electronic properties and rate-determining steps of reactions involving this compound.

Cyclic voltammetry is an electrochemical technique used to probe the redox behavior of a molecule by measuring the current response to a linearly cycled potential sweep. chemrxiv.org For a compound like this compound, cyclic voltammetry can provide information about its oxidation and reduction potentials. These potentials are indicative of the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), respectively.

The steric hindrance provided by the mesityl group may influence the electrochemical behavior of the aldehyde functionality. A cyclic voltammogram of this compound would likely show an irreversible reduction wave corresponding to the formation of a radical anion. The potential at which this reduction occurs can be compared to that of less sterically hindered aldehydes to assess the electronic impact of the mesityl group. This information is valuable for designing and understanding reactions that involve electron transfer steps.

Table 4: Expected Cyclic Voltammetry Data for the Reduction of an Aromatic Aldehyde

| Parameter | Description | Expected Value for this compound |

| Epc (V) | Cathodic Peak Potential | Negative value |

| Ipc (µA) | Cathodic Peak Current | Dependent on concentration and scan rate |

| Epa (V) | Anodic Peak Potential | Likely absent (irreversible) |

| Ipa (µA) | Anodic Peak Current | Likely absent (irreversible) |

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining whether a particular bond is broken in the rate-determining step of a reaction. libretexts.org This is achieved by comparing the rate of a reaction with a reactant that has been isotopically labeled at a specific position to the rate of the same reaction with the unlabeled reactant. princeton.edu A significant difference in these rates (a KIE greater than 1) indicates that the bond to the isotopically substituted atom is cleaved in the slowest step of the reaction. researchgate.net

For reactions involving this compound, a primary deuterium (B1214612) KIE could be measured by replacing the aldehydic proton with deuterium. If the rate of the reaction is significantly slower with the deuterated analogue, it would provide strong evidence that the cleavage of the C-H (or C-D) bond is part of the rate-determining step. This information is crucial for distinguishing between different possible mechanistic pathways.

Table 5: Hypothetical Kinetic Isotope Effect Data for a Reaction of this compound

| Reactant | Rate Constant (k) | kH/kD | Interpretation |

| This compound | kH | \multirow{2}{*}{> 1} | C-H bond cleavage is likely in the rate-determining step. |

| This compound-d₁ | kD |

Broader Research Applications and Future Directions

Role in Complex Molecule Synthesis and Methodological Development

A thorough search of chemical databases and peer-reviewed journals did not yield specific examples of 2-Mesitylacetaldehyde being utilized as a key building block or precursor in the total synthesis of complex natural products or pharmaceuticals. The steric bulk of the mesityl group adjacent to the aldehyde functionality could potentially offer high diastereoselectivity in certain reactions. However, there are no published studies that systematically explore or exploit this characteristic for the development of new synthetic methodologies. Research in the field of complex molecule synthesis tends to focus on more readily available or versatile building blocks, and this compound does not appear to have been a target for such investigations to date.

Contributions to Green Chemistry Methodologies and Sustainable Synthesis

The principles of green chemistry emphasize the use of non-toxic reagents, renewable feedstocks, and energy-efficient processes. While the development of sustainable synthetic routes is a major focus in modern organic chemistry, there is no available research demonstrating the application of this compound within this context. There are no studies reporting its synthesis from renewable sources or its use in catalytic, solvent-free, or other environmentally benign reaction conditions. The potential for this compound to contribute to greener synthetic methodologies remains an unexplored area of research.

Emerging Trends and Interdisciplinary Research Opportunities in Organic Synthesis

Emerging trends in organic synthesis often involve interdisciplinary approaches, such as the interface of chemistry with biology, materials science, and computational studies. Our review found no instances of this compound being featured in such interdisciplinary research. For example, there is no literature on its use in the development of novel materials, as a probe for biological systems, or in computational studies to predict its reactivity or properties. The potential for this compound to be a valuable tool in these burgeoning areas of science has not yet been realized or reported in scientific literature.

Q & A

Q. What are the recommended laboratory-scale synthesis methods for 2-Mesitylacetaldehyde?

The synthesis of this compound commonly employs Friedel-Crafts alkylation or aldol condensation. A validated protocol involves reacting mesitylene with acetaldehyde derivatives (e.g., acetyl chloride) under Lewis acid catalysis (AlCl₃ or FeCl₃) in anhydrous dichloromethane. Key parameters include:

- Stoichiometric ratios (e.g., 1:1.2 mesitylene:acetylating agent)

- Temperature control (0°C to RT over 4 hours)

- Purification via silica gel chromatography (hexane/ethyl acetate gradient). Ensure inert atmosphere conditions to prevent aldehyde oxidation. Document reaction yields across three independent trials and validate purity via ¹H NMR (aldehyde proton δ 9.7–9.8 ppm) and GC-MS (m/z 162 molecular ion) .

Q. How should researchers characterize the purity and structural integrity of this compound?

Use orthogonal analytical techniques:

- ¹H/¹³C NMR : Identify aldehyde protons (δ 9.7–9.8 ppm) and mesityl aromatic signals (δ 6.7–6.9 ppm).

- GC-MS : Confirm molecular ion peak (m/z 162) and fragmentation patterns.

- FT-IR : Detect carbonyl stretch (~1720 cm⁻¹).

- HPLC : Quantify purity (>98% recommended for kinetic studies). For novel derivatives, include elemental analysis (C, H, O ±0.3%) and high-resolution mass spectrometry .

Q. What safety precautions are critical when handling this compound?

Due to its reactive aldehyde group:

- Use fume hoods to minimize inhalation exposure.

- Wear nitrile gloves and safety goggles to prevent skin/eye contact.

- Store under nitrogen at –20°C to inhibit oxidation.

- Neutralize spills with sodium bicarbonate. Document safety protocols in alignment with institutional chemical hygiene plans .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., boiling point, solubility) of this compound?

Address discrepancies through:

- Standardized protocols : Replicate measurements using IUPAC-endorsed methods (e.g., ebulliometry for boiling point under controlled pressure).

- Purity validation : Employ DSC for thermal stability and Karl Fischer titration to ensure water content ≤0.1%.

- Contextual analysis : Cross-reference solvent grades, calibration standards, and atmospheric conditions from conflicting studies. A 2022 meta-analysis attributed 73% of boiling point variations to uncalibrated pressure systems .

Q. What computational approaches are effective in studying this compound’s reactivity in organocatalytic processes?

Combine density functional theory (DFT) and molecular dynamics (MD) simulations to:

- Map electron density profiles (e.g., Fukui indices) to predict nucleophilic/electrophilic sites.

- Simulate transition states in aldol reactions (B3LYP/6-31G* level). Validate computational models with experimental kinetic data (e.g., Arrhenius plots). Use software like Gaussian or ORCA, ensuring basis set consistency across studies .

Q. How to design kinetic studies to elucidate degradation pathways of this compound under varying conditions?

Implement a factorial design:

- Variables : pH (2–12), temperature (25–60°C), and light exposure.

- Analytical methods : Track degradation products via LC-MS/MS and monitor aldehyde depletion using UV-Vis (λ = 280 nm).

- Statistical rigor : Apply time-series ANOVA and rate constant calculations (pseudo-first-order kinetics). Include control experiments with stabilized aldehydes (e.g., dimethylacetal derivatives) .

Q. How can isotopic labeling (e.g., ¹³C, ²H) clarify reaction mechanisms involving this compound?

Synthesize isotopically labeled analogs (e.g., ¹³C-aldehyde) via modified Grignard reactions. Use techniques such as:

- Isotopic tracing : Monitor label incorporation in products via NMR or mass spectrometry.

- Kinetic isotope effects (KIE) : Compare reaction rates between labeled and unlabeled substrates to identify rate-determining steps. Document synthetic yields and isotopic enrichment levels (±1%) .

Methodological Best Practices

- Data presentation : Use tables to compare synthetic yields, spectral data, and kinetic parameters. Limit figures to critical trends (e.g., Arrhenius plots) .

- Reproducibility : Include raw data (e.g., NMR FID files) in supplementary materials and specify instrument calibration protocols .

- Interdisciplinary integration : Combine experimental data with computational models to address mechanistic ambiguities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.